![molecular formula C17H19N3O3 B2380734 (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide CAS No. 2173615-98-8](/img/structure/B2380734.png)
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
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Overview
Description
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a compound with a molecular formula of C19H20N2O3. It is a small molecule that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to bind to certain proteins in cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide has anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide in lab experiments is its anti-inflammatory and anti-tumor properties. It may be useful in studying the mechanisms of inflammation and tumor growth. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
For research on (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide include further studies on its mechanism of action. It may also be useful to study its potential use as a fluorescent probe for imaging biological systems. Additionally, it may be useful to study its potential use in combination with other anti-tumor agents.
Synthesis Methods
The synthesis method for (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide involves several steps. The first step involves the reaction of 2-bromo-3-(1,2-benzoxazol-5-yl)acrylonitrile with 3-propan-2-yloxypropylamine to produce (Z)-3-(1,2-benzoxazol-5-yl)-2-(3-propan-2-yloxypropylamino)acrylonitrile. This compound is then reacted with ethyl cyanoacetate in the presence of a base to produce the final product, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide.
Scientific Research Applications
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)22-7-3-6-19-17(21)14(10-18)8-13-4-5-16-15(9-13)11-20-23-16/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,19,21)/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXQSUSEYXEQS-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=CC1=CC2=C(C=C1)ON=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C(=C\C1=CC2=C(C=C1)ON=C2)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide |
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